Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

Catalog No.
S14014522
CAS No.
M.F
C10H16O5S
M. Wt
248.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carb...

Product Name

Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

IUPAC Name

ethyl 2-ethyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate

Molecular Formula

C10H16O5S

Molecular Weight

248.30 g/mol

InChI

InChI=1S/C10H16O5S/c1-3-10(8(11)14-4-2)9(15-10)5-6-16(12,13)7-9/h3-7H2,1-2H3

InChI Key

KZSLMQUDWVDMIN-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2(O1)CCS(=O)(=O)C2)C(=O)OCC

Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is a complex organic compound characterized by its unique spirocyclic structure. It has the molecular formula C10H16O5SC_{10}H_{16}O_{5}S and a molecular weight of approximately 248.3 g/mol. This compound features a thiaspiro ring system, which contributes to its distinctive chemical properties and potential biological activities . The presence of the dioxide functionality enhances its reactivity and versatility in various

  • Oxidation: The compound can undergo further oxidation to form sulfone derivatives, using oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can revert the dioxide group back to a sulfide, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution can occur at the ester group, allowing for the formation of various ester derivatives depending on the nucleophile used.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H₂O₂), peracids.
  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Substitution: Alkoxides, amines under basic conditions.

Major Products Formed

  • Oxidation: Sulfone derivatives.
  • Reduction: Sulfide derivatives.
  • Substitution: Various ester derivatives depending on the nucleophile used.

Research into the biological activity of Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide suggests it may have potential therapeutic properties. Preliminary studies indicate that this compound could exhibit antimicrobial and anticancer activities, likely due to its ability to interact with specific biomolecules and enzymes within biological systems. The unique structural features of this compound enable it to modulate enzyme activity, which could be beneficial in drug development .

The synthesis of Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide typically involves:

  • Initial Synthesis: Starting from simpler precursors, ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate is synthesized.
  • Oxidation Step: The compound is then treated with an oxidizing agent such as hydrogen peroxide or peracids under controlled conditions to introduce the dioxide functionality.
  • Purification: Advanced purification techniques like recrystallization and chromatography are employed to obtain a high-purity final product suitable for research and industrial applications.

Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several scientific and industrial applications:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules.
  • Biology: Investigated for potential interactions with biomolecules, contributing to understanding its biological effects.
  • Medicine: Explored for therapeutic properties, particularly in antimicrobial and anticancer research.
  • Industry: Utilized in developing new materials and chemical processes due to its unique properties .

Studies focusing on the interaction of Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide with various biomolecules have shown that it can modulate enzyme activity and potentially inhibit certain biological pathways. These interactions are crucial for understanding its mechanism of action and evaluating its therapeutic potential in treating diseases such as cancer or infections .

Several compounds share structural similarities with Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide:

Compound NameStructural FeaturesUnique Aspects
Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxideLacks ethyl group at the 2-positionSimilar structure but different reactivity
Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylateLacks dioxide functionalitySimilar base structure but less reactive
Ethyl 5-methylthiazole carboxylateDifferent ring structureNot spirocyclic; lacks sulfur functionality

Uniqueness

Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is distinguished by its combination of spirocyclic oxathiane ring and dioxide functionality, which imparts unique chemical and biological properties not found in its analogs. This uniqueness enhances its value in research and industrial applications, making it a focus of ongoing studies aimed at exploring its full potential .

Traditional synthetic routes to Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide rely on sequential nucleophilic displacements and cyclization reactions to assemble the spirocyclic core. These methods often involve pre-functionalized starting materials and require meticulous control over reaction conditions to avoid side reactions.

Double Nucleophilic Displacement Strategies

A cornerstone of classical synthesis is the double nucleophilic displacement of 1,3-dihaloalkanes or disulfonated diols with sulfur-based nucleophiles. For example, 3,5-dichloropentan-2-ol undergoes reaction with potassium sulfide to form γ-mercaptoalkanol intermediates, which cyclize into thietane derivatives under basic conditions. Similarly, dimethanesulfonate derivatives of 1,3-diols react with sodium sulfide to yield spirothietanes, as demonstrated in the synthesis of 6-amino-2-thiaspiro[3.3]heptane analogs. These reactions typically proceed in moderate yields (60–75%) and require stoichiometric bases like potassium hydroxide to deprotonate intermediates.

Table 1: Traditional Displacement Reactions for Thiaspiro Ring Formation

Starting MaterialNucleophileProductYield (%)
3,5-Dichloropentan-2-olK~2~S1-(Thietan-2-yl)ethan-1-ol65
Dimethanesulfonate diolNa~2~S6-Amino-2-thiaspiro[3.3]heptane58
3-Mercaptopropan-1-olPh~3~P(OEt)~2~Spirothietane benzimidazolone72

Cyclization of γ-Mercaptoalkanols

Intramolecular thioetherification of γ-mercaptoalkanols offers a direct route to thietane rings. For instance, treatment of 3-mercaptopropan-1-ol derivatives with triphenylphosphine-based reagents induces cyclization into spirothietanes. This method avoids stoichiometric metal bases but often necessitates high-dilution conditions to suppress oligomerization. Recent adaptations incorporate iodine-mediated oxidative cyclization, where iodide ions facilitate the formation of thiolate intermediates that undergo intramolecular substitution.

Functionalization and Oxidation

Post-cyclization functionalization introduces the ethyl carboxylate and dioxide groups. Ethylation at the 2-position is achieved via alkylation of thietane intermediates with ethyl halides, while oxidation of the thiaspiro ring with peroxides or ozone yields the 5,5-dioxide moiety. These steps require careful optimization to prevent over-oxidation or ring-opening side reactions.

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Exact Mass

248.07184478 g/mol

Monoisotopic Mass

248.07184478 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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